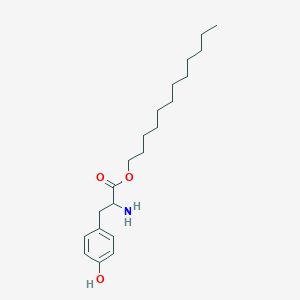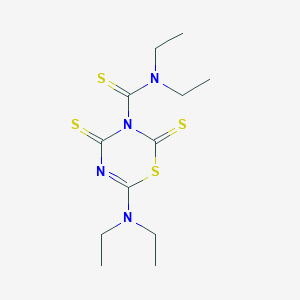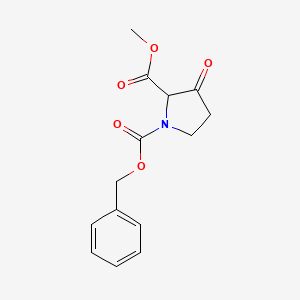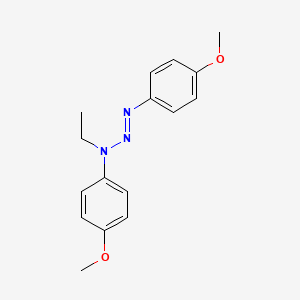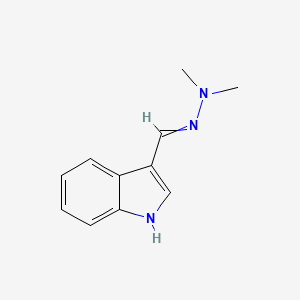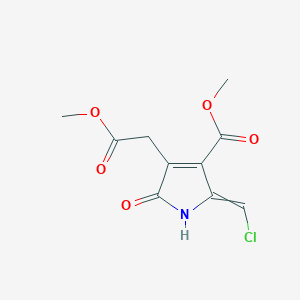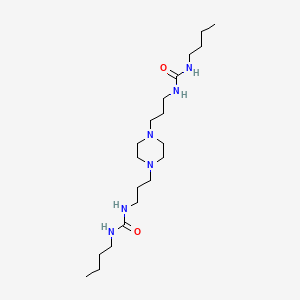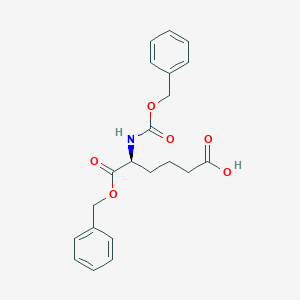
2-Benzhydryloxy-n,n-diethyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydryloxy-n,n-diethyl-ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzhydryloxy group attached to an ethanamine backbone with diethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryloxy-n,n-diethyl-ethanamine typically involves the reaction of benzhydrol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryloxy-n,n-diethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted ethanamines and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Benzhydryloxy-n,n-diethyl-ethanamine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and as a sedative.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Benzhydryloxy-n,n-diethyl-ethanamine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can block the effects of histamine, leading to its use as an antihistamine. The pathways involved include inhibition of histamine-induced smooth muscle contraction and reduction of allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another antihistamine with a similar structure but different substitutions.
2-(Benzhydryloxy)-N-ethylethanamine: A closely related compound with slight variations in its chemical structure.
Uniqueness
2-Benzhydryloxy-n,n-diethyl-ethanamine stands out due to its specific diethyl substitutions, which confer unique pharmacological properties and make it suitable for particular applications in medicine and research.
Properties
CAS No. |
6297-62-7 |
|---|---|
Molecular Formula |
C25H33NO8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H25NO.C6H8O7/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,19H,3-4,15-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
HMTGWLVEVHEUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)


